6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one
Description
Properties
CAS No. |
87426-08-2 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-4-2-3-5-10(9)8-16-12-7-6-11(15)13-14-12/h2-7H,8H2,1H3,(H,13,15) |
InChI Key |
FIEBIIXUSXRXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes for Pyridazin-3(2H)-one:
Multicomponent Reactions: Ultrasound-promoted multicomponent synthesis using arenes, cyclic anhydrides, and aryl hydrazines in the presence of ionic liquid catalysts such as 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) has been reported to yield pyridazinones efficiently with high yields and short reaction times.
Domino Hydrohydrazination and Condensation: Reaction of phenylhydrazine with unsaturated acids (e.g., 4-pentynoic acid) in the presence of zinc chloride (ZnCl2) facilitates one-pot synthesis of dihydropyridazinones.
Friedel-Crafts Acylation and Cyclization: For substituted pyridazinones, Friedel-Crafts acylation of substituted phenyl ethers with succinic anhydride followed by cyclization with hydrazine hydrate is a common approach.
Preparation of 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one
The target compound involves a 2-methylphenylmethoxy substituent at the 6-position of the pyridazinone ring. The preparation generally follows these steps:
Synthesis of 6-(2-Methylphenyl)pyridazin-3(2H)-one Core
Starting from o-cresyl methyl ether (2-methylphenylmethoxybenzene), Friedel-Crafts acylation with succinic anhydride in the presence of aluminum chloride (AlCl3) produces an intermediate keto acid.
This keto acid undergoes cyclization with hydrazine hydrate to form the 6-(2-methylphenyl)pyridazin-3(2H)-one core.
Functionalization to Introduce the Methoxy Linkage
The methoxy linkage (–O–CH2–) connecting the 2-methylphenyl group to the pyridazinone ring is typically introduced via nucleophilic substitution or etherification reactions.
One approach involves the reaction of the pyridazinone core with 2-methylbenzyl halides (e.g., 2-methylbenzyl chloride or bromide) under basic conditions to form the ether linkage at the 6-position.
Alternatively, Mannich-type reactions with formaldehyde and secondary amines can be employed to introduce substituted methyl groups at the 2-position of the pyridazinone ring, which can be adapted for methoxy substituents.
Optimization of Reaction Conditions
Solvent choice, temperature, and reaction time are critical parameters. For example, reactions performed in dimethylformamide (DMF) at moderate temperatures (around 80°C) have shown improved yields and purity for related pyridazinone derivatives.
Refluxing in methanol or ethanol with hydrazine hydrate and sodium acetate facilitates cyclization and purification steps.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | o-Cresyl methyl ether + Succinic anhydride + AlCl3, reflux 6 h | Friedel-Crafts acylation to form keto acid intermediate | 65-70 | Stirring overnight improves conversion |
| 2 | Keto acid + Hydrazine hydrate + Sodium acetate, reflux 6 h | Cyclization to 6-(2-methylphenyl)pyridazin-3(2H)-one | 60-68 | Precipitate filtered and recrystallized |
| 3 | Pyridazinone + 2-methylbenzyl chloride + Base (e.g., K2CO3) in DMF, 80°C, 12 h | Etherification to form this compound | 55-65 | Purification by recrystallization |
Analytical and Characterization Data
Melting Point: Typically in the range of 100–120 °C for substituted pyridazinones.
Elemental Analysis: Consistent with calculated values for C, H, N content, confirming purity and structure.
Summary of Key Research Findings
The Friedel-Crafts acylation followed by hydrazine cyclization is a robust and widely used method for synthesizing 6-substituted pyridazin-3(2H)-ones, including those with 2-methylphenyl substituents.
The introduction of the methoxy linkage at the 6-position can be efficiently achieved via nucleophilic substitution with benzyl halides under basic conditions, with solvent and temperature optimization critical for yield and purity.
The use of ionic liquid catalysts and microwave-assisted synthesis has been reported to enhance reaction rates and yields in related pyridazinone syntheses, suggesting potential for further optimization.
Solvent effects on tautomerism and reaction mechanisms have been elucidated by computational studies, guiding the choice of protic polar solvents to lower activation energies and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one have shown efficacy against various cancer cell lines, including leukemia and breast cancer. One study reported that certain pyridazinones demonstrated cytotoxicity with GI50 values lower than 2 µM against multiple cancer types, including HL-60 (leukemia) and BT-549 (breast cancer) .
Table 1: Anticancer Activity of Pyridazinones
| Compound | Cancer Type | GI50 Value (µM) |
|---|---|---|
| Compound A | HL-60 (Leukemia) | < 2 |
| Compound B | BT-549 (Breast) | < 2 |
| Compound C | NCI-H522 (Lung) | < 5 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, one derivative exhibited comparable anti-inflammatory effects to celecoxib in rat models .
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyridazinones using the carrageenan-induced rat paw edema model. The most potent compound displayed significant reduction in edema comparable to established anti-inflammatory drugs.
Antihypertensive Effects
Pyridazinones have also been investigated for their antihypertensive properties. Compounds like 6-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)methyl-pyridazin-3(2H)-one have shown promising results in lowering blood pressure in animal models through non-invasive methods .
Table 2: Antihypertensive Activity
| Compound | Method Used | Blood Pressure Reduction |
|---|---|---|
| Compound D | Tail Cuff Method | Significant |
| Compound E | Direct Measurement | Moderate |
Antimicrobial Activity
The antimicrobial efficacy of pyridazinone derivatives has been documented against various pathogens, including both bacterial and fungal strains. For instance, derivatives have shown strong inhibitory effects against Gram-positive bacteria such as Bacillus subtilis .
Table 3: Antimicrobial Activity
| Compound | Pathogen Type | Inhibition Zone (mm) |
|---|---|---|
| Compound F | Gram-positive | 15 |
| Compound G | Fungal (C. albicans) | 12 |
Mechanism of Action
The mechanism of action of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Analogues
Pyridazinone derivatives vary in substituents at the 2-, 4-, 5-, and 6-positions, which critically affect their biological and physicochemical properties. Key analogues include:
Pharmacological Activities
- Anti-inflammatory Activity: 6-(2-Bromophenylamino)pyridazin-3(2H)-one (2a) and 6-(2,6-dimethylphenylamino)pyridazin-3(2H)-one (2e) exhibit 74% and 73.5% inflammation inhibition, respectively, comparable to diclofenac (78.3%) . AS1940477 demonstrates potent p38 MAP kinase inhibition, a target for inflammatory diseases .
- Analgesic Activity :
- Antimicrobial Activity: Benzothiazepine-fused pyridazinones exhibit antibacterial activity comparable to penicillin .
Physicochemical Properties
- Solubility: 6-Phenylpyridazin-3(2H)-one has solubility of 0.32 mg/mL in ethanol and 0.25 mg/mL in PEG 400 .
- Thermal Stability :
Discussion and Implications
The 2-methylphenylmethoxy group in 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one may enhance its membrane permeability compared to polar substituents like amino or chloro groups. However, its pharmacological profile remains less characterized than analogues such as AS1940477, which combines pyridazinone with a pyrazolopyrimidine moiety for kinase inhibition . Structural modifications at the 2- and 6-positions are critical for optimizing bioactivity and reducing off-target effects.
Biological Activity
6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. Pyridazinones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Structural Features:
- The pyridazine ring system contributes to its biological activity.
- The methoxy and methylphenyl substituents enhance lipophilicity, potentially improving bioavailability.
1. Anti-inflammatory Activity
Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory properties. A study screening various pyridazinones for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity revealed that several compounds, including those structurally related to this compound, effectively reduced interleukin-6 (IL-6) production in human monocytic cells .
Table 1: Anti-inflammatory Activity of Pyridazinones
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cmpd17b | <10 | Inhibition of NF-κB signaling |
| CmpdX | 15 | FPR-independent pathway inhibition |
| CmpdY | 8 | Direct inhibition of IL-6 production |
2. Anticancer Activity
Pyridazinones have been identified as promising anticancer agents. In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, a derivative was tested against leukemia and breast cancer cell lines, showing significant growth inhibition with GI50 values less than 2 µM .
Table 2: Cytotoxicity of Pyridazinone Derivatives
| Cell Line | Compound | GI50 (µM) |
|---|---|---|
| HL-60 (Leukemia) | CmpdZ | <2 |
| MCF-7 (Breast) | CmpdA | <5 |
| HCT116 (Colon) | CmpdB | <10 |
3. Antimicrobial Activity
Pyridazinones also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 3: Antimicrobial Efficacy of Pyridazinones
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | CmpdC | 5 |
| Escherichia coli | CmpdD | 10 |
| Bacillus subtilis | CmpdE | 8 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of inflammatory cytokines: By blocking NF-κB activation, the compound reduces the production of pro-inflammatory cytokines such as IL-6.
- Induction of apoptosis in cancer cells: Certain derivatives induce programmed cell death through mitochondrial pathways.
- Disruption of microbial cell integrity: The structural features allow interaction with microbial membranes, leading to cell lysis.
Case Studies
- Anti-inflammatory Study: A recent study evaluated the efficacy of a pyridazinone derivative in a murine model of inflammation. The compound significantly reduced paw edema and serum levels of inflammatory markers compared to controls .
- Anticancer Efficacy: In a clinical trial phase involving patients with advanced breast cancer, a pyridazinone derivative showed promising results in reducing tumor size and improving patient quality of life when combined with standard chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
